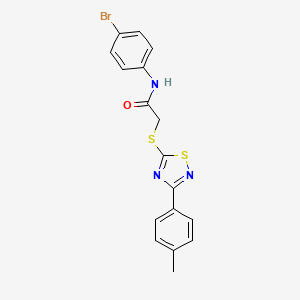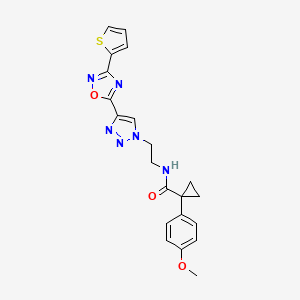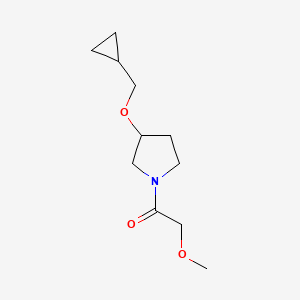![molecular formula C8H18ClNO2 B2723309 2-[(Dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride CAS No. 2580186-05-4](/img/structure/B2723309.png)
2-[(Dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antibiotics and Antitumor Substances Synthesis
2-[(Dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride has been explored in the synthesis of antibiotics and related substances, showing the compound's utility in creating unsaturated ketocarboxylic acids with potential antitumor properties. Specifically, its derivatives have been synthesized through the Mannich reaction and have shown significant activities against tumors and bacteria, indicating its role in developing new therapeutic agents (Kinoshita & Umezawa, 1960).
Renin Inhibitors
Another critical application is in the design of angiotensinogen transition-state analogues, where derivatives of 2-[(Dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride act as intermediates in the synthesis of renin inhibitory peptides. This showcases its potential in the development of hypertension treatments through the inhibition of the renin-angiotensin system (Thaisrivongs et al., 1987).
Diastereoselective Alkylation
The compound has also been used in the diastereoselective alkylation of 3-aminobutanoic acid, highlighting its utility in stereochemical manipulations crucial for producing enantiomerically pure substances. This process is vital for synthesizing amino acids and peptides with specific stereochemistry, which is essential for their biological activity (Estermann & Seebach, 1988).
Generation of Structurally Diverse Libraries
Its utility extends to generating structurally diverse libraries through alkylation and ring closure reactions. This approach is beneficial in drug discovery and development, where the generation of compound libraries with varied structures can lead to the identification of novel bioactive molecules (Roman, 2013).
Catalytic Homologation
Furthermore, 2-[(Dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride is involved in catalytic homologation processes, demonstrating its role in chemical transformations that enhance the complexity of simple molecules. This application is crucial for synthesizing valuable intermediates and end products from simple starting materials, showing the compound's versatility in chemical synthesis (Simonetti, Carr, & Iglesia, 2012).
properties
IUPAC Name |
2-[(dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)7(8(10)11)5-9(3)4;/h6-7H,5H2,1-4H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZCCPQUDWEXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN(C)C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide](/img/structure/B2723229.png)


![2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2723232.png)
![7-hydroxy-1-methyl-9-(3-methylphenyl)-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2723233.png)
![2-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2723235.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2723236.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2723238.png)




